molecular formula C19H23NO4S2 B15029001 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B15029001
M. Wt: 393.5 g/mol
InChI Key: JKCUTZKVIHROLE-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2,3-dimethylphenoxy group at the α-position of the acetamide core.
  • A 1,1-dioxidotetrahydrothiophen-3-yl substituent on the nitrogen atom, indicating a sulfone-containing tetrahydrothiophene ring.
  • A thiophen-2-ylmethyl group as the second nitrogen substituent, introducing aromatic heterocyclic diversity.

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-5-3-7-18(15(14)2)24-12-19(21)20(11-17-6-4-9-25-17)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3

InChI Key

JKCUTZKVIHROLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives:

Compound Name & ID Key Structural Features Substituent Variations Biological/Chemical Relevance Reference
Target Compound - 2,3-Dimethylphenoxy
- N-(1,1-dioxidotetrahydrothiophen-3-yl)
- N-(thiophen-2-ylmethyl)
Benchmark for comparison Potential applications in drug design due to sulfone stability and aromatic diversity. N/A
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide - Trifluoroacetamide
- 3-Methylphenyl substituent
- 2,3-Dihydrothiophene sulfone
- Trifluoro vs. methylphenoxy
- 3-Methylphenyl vs. thiophenmethyl
Enhanced metabolic stability due to trifluoromethyl group; potential pesticidal activity. [2]
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide - 2-Fluorobenzyl
- 4-Isopropylphenoxy
- Tetrahydrothiophene sulfone
- Fluorobenzyl vs. thiophenmethyl
- 4-Isopropylphenoxy vs. 2,3-dimethylphenoxy
Improved lipophilicity for CNS penetration; fluorinated groups may enhance binding affinity. [3]
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - Dichlorophenyl
- Thiazolyl substituent
- Dichlorophenyl vs. dimethylphenoxy
- Thiazolyl vs. sulfone-tetrahydrothiophene
Structural similarity to penicillin lateral chain; coordination ability for metal ligands. [4]
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - Chloroacetamide
- Methoxymethyl and diethylphenyl
- Chloro vs. phenoxy
- Diethylphenyl vs. thiophenmethyl
Widely used herbicide; chloro group enhances electrophilic reactivity. [5]
N-(2,3-Dimethylphenyl)-2,2,2-trimethylacetamide - 2,3-Dimethylphenyl
- Trimethylacetyl
- Trimethylacetyl vs. sulfone-tetrahydrothiophene
- No heterocyclic substituents
Studied for crystal packing effects; lacks sulfone’s polarity. [6]
N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide - Benzothiazolyl sulfone
- Ethylphenyl
- Benzothiazolyl sulfone vs. tetrahydrothiophene sulfone
- Ethylphenyl vs. thiophenmethyl
Sulfone and benzothiazole enhance stability; potential protease inhibition. [7]

Key Comparative Insights:

Structural Diversity: The target compound’s thiophen-2-ylmethyl and dimethylphenoxy groups distinguish it from analogs with fluorobenzyl (), trifluoromethyl (), or chlorinated aryl groups (). The sulfone in the tetrahydrothiophene ring enhances polarity and oxidative stability compared to non-sulfonated analogs (e.g., ).

The target’s dimethylphenoxy group may confer antioxidant or anti-inflammatory properties, akin to phenolic derivatives.

Synthesis and Stability: Carbodiimide-mediated coupling () is common for acetamides, but the target’s synthesis likely requires specialized handling of the sulfone and thiophene groups. Sulfone-containing compounds () generally exhibit higher thermal and metabolic stability than non-sulfonated analogs.

Physical Properties :

  • Melting points vary significantly: For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide melts at 489–491 K , whereas alachlor (liquid at room temperature) prioritizes solubility for agricultural use .

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